molecular formula C9H8F2O2 B176945 4-Ethoxy-2,3-difluorobenzaldehyde CAS No. 126162-95-6

4-Ethoxy-2,3-difluorobenzaldehyde

Cat. No. B176945
M. Wt: 186.15 g/mol
InChI Key: DYASUFNACNHJMK-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorobenzaldehyde is a chemical compound with the molecular formula C9H8F2O2 . It has a molecular weight of 186.16 . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2,3-difluorobenzaldehyde is 1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with two fluorine atoms, an ethoxy group, and an aldehyde group .


Physical And Chemical Properties Analysis

4-Ethoxy-2,3-difluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 186.16 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of New Derivatives : 4-Ethoxy-2,3-difluorobenzaldehyde has been used in the synthesis of new chemical derivatives. For instance, its reaction with other compounds has led to the creation of new types of benzylidenamino derivatives with potential chemical applications (Yüksek et al., 2005).

  • Investigation of Thermophysical Properties : Studies have been conducted on the thermophysical properties of similar aldehydes, which are crucial for understanding their behavior in various conditions (Temprado et al., 2008).

  • Vibrational Dynamics Analysis : Insights into the vibrational dynamics of 4-Ethoxy-2,3-difluorobenzaldehyde and related compounds have been gained through spectroscopy and computational methods. This understanding is essential for applications in material science (Ribeiro-Claro et al., 2021).

Material Science and Polymer Research

  • Polymer Synthesis : The compound has been utilized in synthesizing electrically conductive pristine polyazomethines, indicating its potential in material science and electrical engineering applications (Hafeez et al., 2019).

  • Linkers for Solid Phase Organic Synthesis : Its derivatives have been explored as linkers in solid phase organic synthesis, highlighting its versatility in complex chemical synthesis processes (Swayze, 1997).

Spectroscopy and Physical Chemistry

  • Raman Spectroscopic Studies : Investigations into the molecular interactions in binary mixtures containing 4-Ethoxy-2,3-difluorobenzaldehyde derivatives have been conducted using Raman spectroscopy. This research is significant for understanding the compound's behavior in various solvents (Ramakrishnan et al., 2009).

Miscellaneous Applications

  • Vapor-Liquid Equilibrium Studies : Research on the vapor-liquid equilibrium behaviors of similar aldehydes in alcohol has implications for industrial processes involving 4-Ethoxy-2,3-difluorobenzaldehyde (Kato et al., 2007).

  • Catalysis Research : Studies involving the compound's analogues in catalytic reactions, such as the Henry reaction, offer insights into its potential as a catalyst or a component in catalytic systems (Constable et al., 2009).

  • Fragrance Synthesis : It has been used in the synthesis of fragrances, including Methyl Diantilis, showcasing its application in the flavor and fragrance industry (Miles & Connell, 2006).

Safety And Hazards

4-Ethoxy-2,3-difluorobenzaldehyde is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethoxy-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYASUFNACNHJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560986
Record name 4-Ethoxy-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorobenzaldehyde

CAS RN

126162-95-6
Record name 4-Ethoxy-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.1 mol of N-formylpiperidine in 10 ml of THF is added dropwise at -60° C. to the solution of 4-ethoxy-2,3-difluorophenyllithium in THF/hexane prepared according to 1b). The mixture is then warmed to -20° C. in the course of 1 hour. Customary working up (recrystallization from petroleum ether (boiling range 40°-60° C.) gives colourless crystals, m.p. 70° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
4-ethoxy-2,3-difluorophenyllithium
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0 (± 1) mol
Type
reactant
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Name
Quantity
10 mL
Type
solvent
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Name
THF hexane
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0 (± 1) mol
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solvent
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[Compound]
Name
1b
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

125 ml of a solution of 0.2 mole of n-butyllithium in hexane is added, at -78° C., to a mixture of 0.2 mole of 2,3-difluorophenetole, 0.2 mole of tetramethylethylenediamine and 400 ml of tetrahydrofuran, and the mixture is stirred for 2 hours at -60° C. A mixture of 0.2 mole of n-formylpiperidine and 20 ml of tetrahydrofuran is added dropwise to this mixture. Warming to -20° C. and working up in the customary manner gives the aldehyde in the form of a colourless solid, melting point 70° C.
[Compound]
Name
solution
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethoxy-2,3-difluorobenzaldehyde
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Citations

For This Compound
1
Citations
SI Kozhushkov, R Langer, DS Yufit… - European Journal of …, 2004 - Wiley Online Library
Additions of ethyl or tert‐butyl diazoacetates to 4‐substituted cyclopentenes 6 and 17 under dirhodium tetraacetate/tetraoctanoate catalysis led to mixtures of tert‐butyl endo,exo‐ and …

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